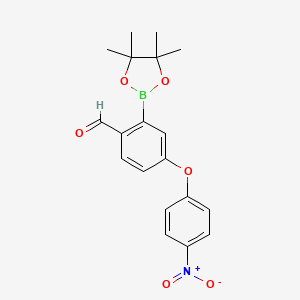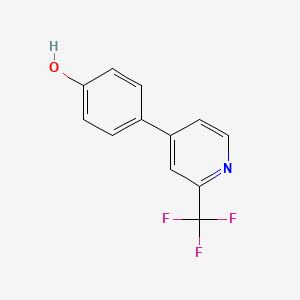![molecular formula C6H10BN3O2 B13994818 [1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid](/img/structure/B13994818.png)
[1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid: is a boronic acid derivative that features a pyrazole ring substituted with an azetidine group Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method is the reaction of azetidine with pyrazole derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance reaction rates and yields .
化学反応の分析
Types of Reactions:
Oxidation: [1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, particularly in the presence of halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine are often employed.
Major Products Formed: The major products formed from these reactions include boronic esters, halogenated derivatives, and reduced forms of the original compound .
科学的研究の応用
Chemistry: In chemistry, [1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules and polymers .
Medicine: In medicinal chemistry, it is explored for its potential as a building block in the synthesis of pharmaceuticals, including anticancer and antiviral agents .
Industry: Industrially, the compound is used in the production of advanced materials, such as boron-containing polymers and catalysts .
作用機序
The mechanism of action of [1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups in enzymes, leading to inhibition of enzyme activity. This property is exploited in the design of enzyme inhibitors for therapeutic applications .
類似化合物との比較
1-(Pyridin-3-ylmethyl)pyrazole-4-boronic acid: Similar in structure but with a pyridine ring instead of an azetidine group.
(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-pyrazol-4-yl)boronic acid pinacol ester: Contains a tert-butoxycarbonyl protecting group.
4-Pyrazoleboronic acid pinacol ester: Lacks the azetidine group but shares the pyrazole and boronic acid functionalities.
Uniqueness: The presence of the azetidine group in [1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid imparts unique chemical properties, such as increased reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and drug development .
特性
分子式 |
C6H10BN3O2 |
|---|---|
分子量 |
166.98 g/mol |
IUPAC名 |
[1-(azetidin-3-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C6H10BN3O2/c11-7(12)5-1-9-10(4-5)6-2-8-3-6/h1,4,6,8,11-12H,2-3H2 |
InChIキー |
WSWVKRRJUJXUDG-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN(N=C1)C2CNC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994757.png)






![Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B13994806.png)




